molecular formula C8H7NOS B2641378 4-(Methylsulfinyl)benzonitrile CAS No. 97474-48-1

4-(Methylsulfinyl)benzonitrile

Cat. No.: B2641378
CAS No.: 97474-48-1
M. Wt: 165.21
InChI Key: ZKFYBOCMRDEHJS-UHFFFAOYSA-N
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Description

4-(Methylsulfinyl)benzonitrile is an organic compound with the molecular formula C8H7NOS It is characterized by a benzonitrile group substituted with a methylsulfinyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methylsulfinyl)benzonitrile can be synthesized through several methods. One common approach involves the oxidation of 4-(methylthio)benzonitrile using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of 4-(methylthio)benzonitrile in an appropriate solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfinyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitrile group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: 4-(Methylsulfonyl)benzonitrile.

    Reduction: 4-(Methylsulfinyl)benzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(Methylsulfinyl)benzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles and sulfoxides.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Methylsulfinyl)benzonitrile depends on its specific application. In biological systems, the compound may interact with enzymes that catalyze the oxidation or reduction of sulfoxides and nitriles. The molecular targets and pathways involved can vary, but typically include enzymes such as cytochrome P450 oxidases and reductases.

Comparison with Similar Compounds

    4-(Methylthio)benzonitrile: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    4-(Methylsulfonyl)benzonitrile: Contains a sulfone group instead of a sulfoxide group.

    4-Cyanobenzyl alcohol: Contains a hydroxyl group instead of a methylsulfinyl group.

Uniqueness: 4-(Methylsulfinyl)benzonitrile is unique due to the presence of both a nitrile and a sulfoxide group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methylsulfinylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-11(10)8-4-2-7(6-9)3-5-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFYBOCMRDEHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred solution of 4-(methylthio)benzonitrile (Aldrich Chemical Co.) (36 mmol) in methylene chloride (50 mL) at -78° C. is treated dropwise with a slurry of m-chloroperbenzoic acid (36 mmol) in 50 mL of methylene chloride over a period of 30 minutes. The mixture is stirred an additional hour at -78° C. and then allowed to warm to room temperature. The reaction mixture is washed with 3N sodium hydroxide solution (50 mL), dried (magnesium sulfate) and concentrated at reduced pressure to obtain the title compound.
Quantity
36 mmol
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36 mmol
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50 mL
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50 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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